molecular formula C7H11N3 B3056338 N2,4-Dimethylpyridine-2,5-diamine CAS No. 70564-06-6

N2,4-Dimethylpyridine-2,5-diamine

Cat. No. B3056338
CAS RN: 70564-06-6
M. Wt: 137.18 g/mol
InChI Key: HCCSLHHXPBFHAG-UHFFFAOYSA-N
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Description

“N2,4-Dimethylpyridine-2,5-diamine” is a chemical compound with the molecular formula C7H11N3 . It has a molecular weight of 137.18 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is available in solid, semi-solid, or liquid form .


Molecular Structure Analysis

The InChI code for “N2,4-Dimethylpyridine-2,5-diamine” is 1S/C7H11N3/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,8H2,1-2H3 . This code provides a specific representation of the molecule’s structure, including the positions of the nitrogen and hydrogen atoms.


Physical And Chemical Properties Analysis

“N2,4-Dimethylpyridine-2,5-diamine” has a molecular weight of 137.18 . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound is available in solid, semi-solid, or liquid form .

Scientific Research Applications

  • High Glass Transition and Thermal Stability in Polymer Chemistry : A study by (Wang et al., 2008) highlighted the synthesis of a new diamine monomer containing pyridine, used to prepare novel polyimides with high thermal stability. These polymers exhibited excellent mechanical properties, solubility in various organic solvents, and strong orange fluorescence upon protonation.

  • Vapor-phase Photochemistry : Research by (Pavlik et al., 1999) explored the irradiation of dimethylpyridine vapors, leading to the formation of isomerization products and demethylation, providing insights into the photochemical behavior of these compounds.

  • Synthesis of Hexahydropyrimidine Derivatives : In a study by (Abu-Obaid et al., 2014), a novel hexahydropyrimidine derivative was synthesized using a diamine similar to N2,4-Dimethylpyridine-2,5-diamine. This research adds to the understanding of hexahydropyrimidines in pharmaceuticals and bioactive compounds.

  • Synthesis of Tetrahydropyrido[2,3-b]pyrazine Scaffolds : (Hargreaves et al., 2007) described the synthesis of tetrahydropyrido[2,3-b]pyrazine systems, demonstrating the versatility of pyridine derivatives in creating complex molecular structures.

  • Study of Surface Ionization of Substituted Pyridines : (Failes et al., 1976) investigated the behavior of substituted pyridines, including 2,4-dimethylpyridine, in the magnetron to determine surface ionization parameters.

  • Nickel(II) and Copper(II) Complexes with Tetradentate Schiff Base Ligands : Research by (Chattopadhyay et al., 2006) detailed the formation of metal complexes with ligands derived from pyridine, contributing to the understanding of metal coordination chemistry.

  • Synthesis of New Polyamides with Pyridyl Moiety : A study by (Faghihi & Mozaffari, 2008) focused on synthesizing polyamides containing pyridyl moieties, highlighting the importance of pyridine derivatives in polymer synthesis.

  • Chemical Standards in Ion Mobility Spectrometry : (Eiceman et al., 2003) studied compounds like 2,4-dimethylpyridine for their role as chemical standards in ion mobility spectrometry, emphasizing their analytical applications.

Safety and Hazards

“N2,4-Dimethylpyridine-2,5-diamine” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-N,4-dimethylpyridine-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-3-7(9-2)10-4-6(5)8/h3-4H,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCSLHHXPBFHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220847
Record name N2,4-Dimethylpyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2,4-Dimethylpyridine-2,5-diamine

CAS RN

70564-06-6
Record name N2,4-Dimethyl-2,5-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70564-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2,4-Dimethylpyridine-2,5-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070564066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2,4-Dimethylpyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2,4-dimethylpyridine-2,5-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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